N-butyl-5-(3-chlorophenoxy)pentan-1-amine
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Overview
Description
N-butyl-5-(3-chlorophenoxy)pentan-1-amine is an organic compound with the molecular formula C15H24ClNO It is a member of the amine family, characterized by the presence of an amine group (-NH2) attached to a butyl chain and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5-(3-chlorophenoxy)pentan-1-amine typically involves the reaction of 3-chlorophenol with 5-bromopentane to form 5-(3-chlorophenoxy)pentane. This intermediate is then reacted with butylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butyl-5-(3-chlorophenoxy)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: The chlorophenoxy group can be reduced to form phenolic derivatives.
Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of nitroso derivatives or oxides.
Reduction: Formation of phenolic derivatives.
Substitution: Formation of hydroxyl or amino-substituted compounds.
Scientific Research Applications
N-butyl-5-(3-chlorophenoxy)pentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-5-(3-chlorophenoxy)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-butyl-5-(3-fluorophenoxy)pentan-1-amine: Similar structure but with a fluorine atom instead of chlorine.
N-butyl-5-(3-bromophenoxy)pentan-1-amine: Similar structure but with a bromine atom instead of chlorine.
N-butyl-5-(3-methylphenoxy)pentan-1-amine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
N-butyl-5-(3-chlorophenoxy)pentan-1-amine is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogs.
Properties
IUPAC Name |
N-butyl-5-(3-chlorophenoxy)pentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO/c1-2-3-10-17-11-5-4-6-12-18-15-9-7-8-14(16)13-15/h7-9,13,17H,2-6,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMNCYMFPXHHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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